molecular formula C26H29N3O3S B1225479 5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Cat. No. B1225479
M. Wt: 463.6 g/mol
InChI Key: IRJCYQZNUUWHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Antiprion Activity

  • A study by Fiorino et al. (2012) demonstrated that benzamide derivatives, including compounds with structural features like 2-(1-pyrrolidinyl) and a benzamide scaffold, show promising antiprion activities. These compounds inhibited PrP(Sc) accumulation in infected cells and were identified as potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Synthesis for Radiopharmaceuticals

  • Bobeldijk et al. (1990) described the synthesis of (S)-BZM and (S)-IBZM, starting from 2,6-dimethoxybenzoic acid. These compounds are precursors for the preparation of radiopharmaceuticals like (S)-123I-IBZM, which can be used in medical imaging (Bobeldijk et al., 1990).

Potential in Cancer Treatment

  • Research by Hour et al. (2007) focused on synthesizing 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-pyrrolidinyl-2-aminobenzamide. These compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment (Hour et al., 2007).

Antipsychotic Potential

  • Högberg et al. (1990) synthesized compounds including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which demonstrated antidopaminergic properties. These compounds showed potential as antipsychotic agents, particularly with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Efficient Synthesis for Neuroleptic Applications

  • Mukherjee (1990) used Diethylaminosulfur trifluoride (DAST) in synthesizing fluorinated benzamide neuroleptics. This method provided an efficient synthesis pathway for potential neuroleptic drugs (Mukherjee, 1990).

Crystallographic Characterization

  • Yanagi et al. (2000) characterized two crystalline forms of a similar benzamide compound, highlighting the importance of understanding the structural and thermal properties of these compounds for pharmaceutical applications (Yanagi et al., 2000).

properties

Product Name

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-benzhydryl-5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C26H29N3O3S/c1-28(2)33(31,32)22-15-16-24(29-17-9-10-18-29)23(19-22)26(30)27-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-16,19,25H,9-10,17-18H2,1-2H3,(H,27,30)

InChI Key

IRJCYQZNUUWHOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.